molecular formula C25H26N4O3S B11636723 2-Amino-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-1-(2-methyl-5-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 441783-42-2

2-Amino-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-1-(2-methyl-5-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11636723
CAS No.: 441783-42-2
M. Wt: 462.6 g/mol
InChI Key: FVMAHFUYQSDMEJ-UHFFFAOYSA-N
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Description

2-Amino-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-1-(2-methyl-5-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinoline core, which is known for its diverse biological activities and is often used as a scaffold in drug design.

Preparation Methods

The synthesis of 2-Amino-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-1-(2-methyl-5-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: This can be achieved through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.

    Cyclization: The final step often involves cyclization to form the hexahydroquinoline ring system.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and controlled reaction conditions to ensure high purity and efficiency.

Chemical Reactions Analysis

2-Amino-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-1-(2-methyl-5-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can convert nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It serves as a potential lead compound for the development of new drugs, particularly due to its quinoline core, which is known for its antimicrobial, anticancer, and anti-inflammatory properties.

    Pharmacology: Research into its pharmacokinetics and pharmacodynamics can provide insights into its potential therapeutic uses and mechanisms of action.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-1-(2-methyl-5-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with various molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer cells, it may induce apoptosis by interacting with specific signaling pathways and proteins involved in cell proliferation and survival.

Comparison with Similar Compounds

Compared to other quinoline derivatives, 2-Amino-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-1-(2-methyl-5-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. Similar compounds include:

    Chloroquine: Known for its antimalarial activity.

    Quinoline N-oxides: Studied for their antimicrobial properties.

    Thioquinolines: Investigated for their potential anticancer activities.

This compound’s unique structure and diverse functional groups make it a valuable subject for further research and development in various scientific fields.

Properties

CAS No.

441783-42-2

Molecular Formula

C25H26N4O3S

Molecular Weight

462.6 g/mol

IUPAC Name

2-amino-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-1-(2-methyl-5-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C25H26N4O3S/c1-5-16-8-9-21(33-16)22-17(13-26)24(27)28(18-10-15(29(31)32)7-6-14(18)2)19-11-25(3,4)12-20(30)23(19)22/h6-10,22H,5,11-12,27H2,1-4H3

InChI Key

FVMAHFUYQSDMEJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=C(C=CC(=C4)[N+](=O)[O-])C)N)C#N

Origin of Product

United States

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